6-Phenyl-1,2,3,4-tetrahydro-1,5-naphthyridine
Overview
Description
6-Phenyl-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by a fused ring system containing nitrogen atoms. The presence of the phenyl group at the 6-position adds to its structural complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-1,2,3,4-tetrahydro-1,5-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and reduction steps . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-1,2,3,4-tetrahydro-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different degrees of saturation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce fully or partially saturated naphthyridine derivatives .
Scientific Research Applications
6-Phenyl-1,2,3,4-tetrahydro-1,5-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Phenyl-1,2,3,4-tetrahydro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: A parent compound with similar structural features but lacking the phenyl group.
1,6-Naphthyridine: Another isomer with different nitrogen atom positions.
1,8-Naphthyridine: An isomer with nitrogen atoms at the 1 and 8 positions.
Uniqueness
6-Phenyl-1,2,3,4-tetrahydro-1,5-naphthyridine is unique due to the presence of the phenyl group at the 6-position, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
6-phenyl-1,2,3,4-tetrahydro-1,5-naphthyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-2-5-11(6-3-1)12-8-9-13-14(16-12)7-4-10-15-13/h1-3,5-6,8-9,15H,4,7,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJFWRMUUFIQSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=N2)C3=CC=CC=C3)NC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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